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Compound of Interest

Compound Name:
1,1'-Carbonylbis(3-

methylimidazolium) triflate

Cat. No.: B043501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1,1'-
Carbonylbis(3-methylimidazolium) triflate, a versatile reagent in organic synthesis. The

following sections detail its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra,

benchmarked against relevant alternative imidazolium salts. Detailed experimental protocols

and a structural analysis of the compound's NMR signaling are also presented to facilitate its

application in research and development.

¹H and ¹³C NMR Spectral Data
The structural integrity and purity of 1,1'-Carbonylbis(3-methylimidazolium) triflate can be

readily assessed by ¹H and ¹³C NMR spectroscopy. Below is a summary of the available

spectral data for the target compound and a comparison with other common imidazolium salts.

Table 1: ¹H NMR Spectral Data of 1,1'-Carbonylbis(3-methylimidazolium) triflate and

Comparative Compounds
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Compound Solvent
Chemical Shift (δ)
ppm and
Multiplicity

Assignment

1,1'-Carbonylbis(3-

methylimidazolium)

triflate

CDCl₃

8.86 (s, 2H), 7.44 (m,

2H), 7.16 (m, 2H),

4.00 (s, 6H)[1]

H-2, H-4/5, H-4/5, N-

CH₃

1-Ethyl-3-

methylimidazolium

trifluoromethanesulfon

ate

-
Data not available in

search results
-

1-Butyl-3-

methylimidazolium

chloride

DMSO-d₆

9.79 (s, 1H), 8.01 (s,

1H), 7.91 (s, 1H), 4.21

(t, 2H), 3.88 (s, 3H),

1.72 (m, 2H), 1.19 (m,

2H), 0.81 (t, 3H)

H-2, H-4, H-5, N-CH₂,

N-CH₃, CH₂, CH₂,

CH₃

1-Methylimidazolium

triflate
-

Data not available in

search results
-

Note: Complete assignment for 1,1'-Carbonylbis(3-methylimidazolium) triflate is based on

typical chemical shifts for imidazolium salts, as explicit assignments were not available in the

searched literature.

Table 2: ¹³C NMR Spectral Data of 1,1'-Carbonylbis(3-methylimidazolium) triflate and

Comparative Compounds
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

1,1'-Carbonylbis(3-

methylimidazolium)

triflate

-

Experimental data not

available in search

results.

C=O, C-2, C-4, C-5,

N-CH₃

1-Ethyl-3-

methylimidazolium

bis(pentafluoroethyl)p

hosphinate

-

Specific data not

available, but

imidazolium carbons

typically resonate

between 120-140

ppm.

C-2, C-4, C-5, N-

CH₂CH₃, N-CH₃

1-Butyl-3-

methylimidazolium

chloride

DMSO-d₆

137.5, 123.6, 122.3,

48.5, 35.8, 31.3, 18.8,

13.4

C-2, C-4, C-5, N-CH₂,

N-CH₃, CH₂, CH₂,

CH₃

1-Methylimidazolium

triflate
-

Data not available in

search results
-

Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of

imidazolium-based ionic liquids, adaptable for 1,1'-Carbonylbis(3-methylimidazolium)
triflate.

Materials and Equipment:

High-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

1,1'-Carbonylbis(3-methylimidazolium) triflate sample

Internal standard (e.g., Tetramethylsilane (TMS), optional, as solvent peak can be used as a

reference)
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Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 1,1'-Carbonylbis(3-methylimidazolium)
triflate sample directly into a clean, dry 5 mm NMR tube.

Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃).

If using an internal standard, add a small, precisely measured amount of TMS to the NMR

tube.

Cap the NMR tube securely and gently agitate the mixture until the sample is completely

dissolved. The compound is reported to be soluble in chloroform and nitromethane.[1]

NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Set the appropriate acquisition parameters for ¹H NMR, including the spectral width,

number of scans, and relaxation delay.

For ¹³C NMR, adjust the parameters accordingly, typically requiring a larger number of

scans due to the lower natural abundance of the ¹³C isotope.

Data Acquisition and Processing:

Acquire the ¹H and ¹³C NMR spectra.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectra using the internal standard (TMS at 0.00 ppm) or the residual

solvent peak.

Structural and Signaling Analysis
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The chemical structure of 1,1'-Carbonylbis(3-methylimidazolium) triflate dictates its

characteristic NMR signals. The dicationic structure features two 3-methylimidazolium rings

linked by a carbonyl group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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